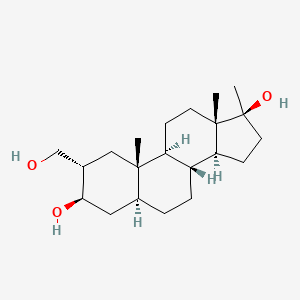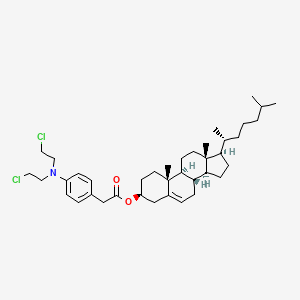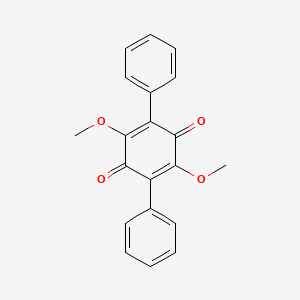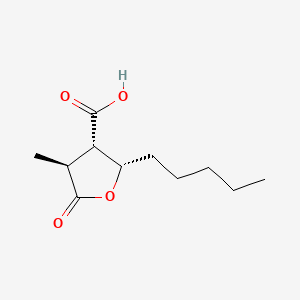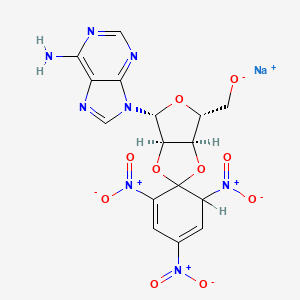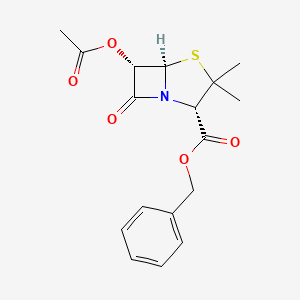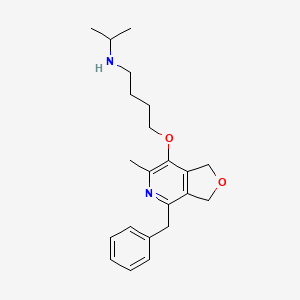
Barucainide
説明
Barucainide belongs to the class of organic compounds known as alkyl aryl ethers . It has a molecular formula of C22H30N2O2 and an average mass of 354.486 Da .
Molecular Structure Analysis
The molecular structure of Barucainide can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures .
科学的研究の応用
Cardiology: Antiarrhythmic Applications
Barucainide is primarily investigated for its antiarrhythmic properties. It is a class Ib antiarrhythmic agent that has been evaluated for its efficacy in reducing ventricular arrhythmias . Clinical studies have shown that Barucainide can significantly reduce ventricular arrhythmias in patients, without significantly altering the left-ventricular ejection fraction . This suggests its potential therapeutic use in managing cardiac arrhythmias, particularly in conditions where other medications are ineffective.
Pharmacokinetics Studies
Understanding the pharmacokinetic behavior of Barucainide is crucial for its therapeutic application. Studies have investigated its absorption, distribution, metabolism, and excretion in humans. It has been found that Barucainide is not subject to any appreciable first-pass effect and is eliminated predominantly through metabolic processes . Such pharmacokinetic studies are essential for determining the appropriate dosing regimen for therapeutic use.
Oncology: Anticancer Agent
Barucainide has shown promise as an anticancer agent. It works by inhibiting the activity of kinases, which are crucial for tumor growth and progression . Its unique mechanism of action makes it a candidate for treating resistant or refractory cancers, offering new hope for targeting multiple kinases involved in cancer cell proliferation.
Toxicology: Safety and Efficacy
Toxicological studies are vital for ensuring the safety of any therapeutic agent. While specific toxicity studies for Barucainide were not found, general principles of non-clinical combination toxicology studies provide a framework for assessing the safety of drug combinations, which could be applicable to Barucainide when used in conjunction with other medications .
Clinical Trials: Efficacy and Safety Assessments
Barucainide has undergone clinical trials to assess its efficacy and safety. Although it reached Phase 2 clinical trials, it was discontinued . The data from these trials contribute to the understanding of its therapeutic potential and safety profile, which is crucial for any future applications or development.
作用機序
Target of Action
Barucainide is a class Ib antiarrhythmic agent . Its primary target is the voltage-gated sodium channel (Nav) . Sodium channels play a crucial role in the initiation and propagation of the action potentials in neurons and muscle cells. They are essential for the normal functioning of many tissues within the body, particularly those involved in electrical signaling, such as nerve and muscle tissues .
Mode of Action
Barucainide acts as a sodium channel alpha subunit blocker . It binds to the sodium channels and inhibits the influx of sodium ions into the cells . This action slows the rate of depolarization, reduces the amplitude of the action potential, and increases the threshold for excitation. These effects can help to stabilize the electrical activity of the heart and prevent abnormal electrical signals that can lead to arrhythmias .
Biochemical Pathways
By blocking these channels, Barucainide can affect the electrical signaling within these cells and thus influence these pathways .
Result of Action
The molecular and cellular effects of Barucainide’s action primarily involve the stabilization of the electrical activity of the heart. By blocking sodium channels, Barucainide can slow the rate of depolarization and increase the threshold for excitation. This can help to prevent the generation of abnormal electrical signals that can lead to arrhythmias . In a study, therapy with Barucainide (300-400 mg/day) resulted in a significant reduction of ventricular arrhythmias in 7 of 10 patients .
Action Environment
These factors can include diet, lifestyle, co-administration with other drugs, and individual genetic variations
特性
IUPAC Name |
4-[(4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-N-propan-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-16(2)23-11-7-8-12-26-22-17(3)24-21(19-14-25-15-20(19)22)13-18-9-5-4-6-10-18/h4-6,9-10,16,23H,7-8,11-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSKBNFNSAMNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)OCCCCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229912 | |
| Record name | Barucainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barucainide | |
CAS RN |
79784-22-8 | |
| Record name | Barucainide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079784228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barucainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARUCAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14NFL30YOH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Barucainide and how does it affect cardiac arrhythmias?
A1: Barucainide is a Class Ib antiarrhythmic agent. [, , ] It exerts its effects by blocking voltage-gated sodium channels in the heart, specifically inhibiting the fast inward sodium current. [] This action reduces the rate of depolarization in cardiac cells, effectively suppressing abnormal electrical impulses that can lead to arrhythmias. [, ] Barucainide demonstrates a preference for ischemic or depolarized myocardial tissue, making it potentially valuable for treating arrhythmias associated with heart disease. []
Q2: What is known about the pharmacokinetics of Barucainide in humans?
A2: Studies in healthy volunteers have shown that Barucainide, administered orally, reaches peak plasma concentrations within approximately 2.5 hours. [] It is slowly eliminated from the body, with a terminal half-life ranging from 8 to 26 hours, primarily through metabolic processes. [] Notably, around 21% of the administered dose is excreted unchanged in the urine. [] Intravenous administration leads to rapid distribution within the body. [] Further research suggests that Barucainide's metabolism might vary depending on individual hydroxylation capacity. []
Q3: What evidence supports the efficacy of Barucainide in treating arrhythmias?
A3: Research using a canine model of ventricular arrhythmia indicated that Barucainide demonstrated superior antiarrhythmic efficacy compared to lidocaine. [] In an open-label clinical study involving patients with coronary artery disease, Barucainide significantly decreased the frequency of premature ventricular contractions (PVCs) and couplets. [] The study also reported complete suppression of ventricular tachycardia in all patients where it was present. [] These findings suggest that Barucainide holds promise for managing ventricular arrhythmias.
Q4: Are there any concerns regarding the safety and tolerability of Barucainide?
A4: While generally well-tolerated, studies have reported some observations regarding Barucainide's safety profile. One study noted a slight but statistically significant increase in serum creatinine levels among patients receiving Barucainide. [] Further investigation is necessary to understand the underlying mechanism and clinical significance of this observation. Another study mentioned one patient experiencing a proarrhythmic effect while on Barucainide, highlighting the importance of careful monitoring during treatment. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![n-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide](/img/structure/B1198449.png)
![(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;hydrochloride](/img/structure/B1198450.png)
![[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-trimethylammonium](/img/structure/B1198451.png)
